molecular formula C9H11F3N2 B12634961 3-(4-(Trifluoromethyl)pyridin-2-YL)propan-1-amine CAS No. 1060805-62-0

3-(4-(Trifluoromethyl)pyridin-2-YL)propan-1-amine

Cat. No.: B12634961
CAS No.: 1060805-62-0
M. Wt: 204.19 g/mol
InChI Key: PZWFDSFUWMECNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Trifluoromethyl)pyridin-2-YL)propan-1-amine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)pyridin-2-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the type of reaction but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(4-(Trifluoromethyl)pyridin-2-YL)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)pyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The compound may act as an inhibitor or modulator of specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Trifluoromethyl)pyridin-2-YL)propan-1-amine is unique due to the combination of the trifluoromethyl group and the propan-1-amine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

1060805-62-0

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

3-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)7-3-5-14-8(6-7)2-1-4-13/h3,5-6H,1-2,4,13H2

InChI Key

PZWFDSFUWMECNI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.